molecular formula C23H14F6N4O4 B11499906 5-(1,3-benzodioxol-5-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(1,3-benzodioxol-5-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11499906
M. Wt: 524.4 g/mol
InChI Key: LEPXGQOJANCCPI-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a pyrazolopyrimidine core, and multiple trifluoromethyl groups

Preparation Methods

The synthesis of 5-(1,3-benzodioxol-5-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps, including the formation of the pyrazolopyrimidine core and the introduction of trifluoromethyl groups. Common synthetic routes include:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and automated processes.

Chemical Reactions Analysis

5-(1,3-benzodioxol-5-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(1,3-benzodioxol-5-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and stability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Compared to other similar compounds, 5-(1,3-benzodioxol-5-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their chemical reactivity and biological activities.

Properties

Molecular Formula

C23H14F6N4O4

Molecular Weight

524.4 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C23H14F6N4O4/c1-32(13-3-5-14(6-4-13)37-23(27,28)29)21(34)16-10-20-30-15(9-19(22(24,25)26)33(20)31-16)12-2-7-17-18(8-12)36-11-35-17/h2-10H,11H2,1H3

InChI Key

LEPXGQOJANCCPI-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OC(F)(F)F)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC5=C(C=C4)OCO5)C(F)(F)F

Origin of Product

United States

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